Cannabigerol (CBG) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a precursor to other cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBG plays a crucial role in the biosynthetic pathway of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] CBG is gaining increasing attention in scientific research due to its diverse pharmacological properties, highlighting its potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cannabigerol is primarily sourced from Cannabis sativa, where it is produced in small quantities (typically less than 1% of the plant's dry weight). The compound is synthesized from its acidic precursor, cannabigerolic acid, which itself is derived from the combination of olivetolic acid and geranyl pyrophosphate during the plant's biosynthetic processes .
Cannabigerol belongs to a class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans. It is categorized as a non-psychoactive cannabinoid, distinguishing it from others like tetrahydrocannabinol, which produces psychoactive effects.
Cannabigerol can be synthesized through several methods, including chemical synthesis and biosynthesis using engineered microorganisms.
The chemical synthesis typically requires specific conditions involving acidic catalysts and controlled temperatures to optimize yield and purity. In contrast, biosynthetic methods focus on optimizing metabolic pathways within microorganisms to increase cannabinoid production.
Cannabigerol has a molecular formula of and a molar mass of 316.48 g/mol. Its systematic name according to IUPAC nomenclature is 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol .
The molecular structure features a pentyl side chain attached to a phenolic ring, contributing to its unique chemical properties and biological activity.
Cannabigerol undergoes various chemical reactions that are essential for its synthesis and transformation into other cannabinoids:
The synthetic pathways often involve multiple steps requiring precise control over reaction conditions (temperature, pH, catalyst concentration) to ensure high yields and minimize by-products.
Cannabigerol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2), although it exhibits lower affinity compared to tetrahydrocannabinol . It also interacts with various ion channels such as TRP channels, influencing physiological responses like pain perception and inflammation.
Research indicates that cannabigerol may act as an agonist at certain receptors while exhibiting antagonist properties at others (e.g., TRPM8), suggesting a complex mechanism that contributes to its therapeutic potential .
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis, which provide insights into its thermal properties .
Cannabigerol has garnered interest for its potential therapeutic applications:
The ongoing research into cannabigerol's pharmacological properties highlights its potential as a versatile compound in both medicinal chemistry and therapeutic applications.
Cannabigerol (CBG), a non-psychoactive cannabinoid, was first isolated from hashish extracts in 1964 [1] [7]. Early research recognized its structural significance, though initial interest was overshadowed by the psychoactive effects of Δ9-THC. Historically termed the "stem cell of cannabinoids," CBG exists in mature plants at low concentrations (typically ~1%), as biosynthetic pathways convert most precursor compounds into downstream cannabinoids during growth [6] [8]. The 2018 U.S. Farm Bill’s hemp classification (THC<0.3%) accelerated CBG research, revealing its unique therapeutic potential beyond being a biosynthetic intermediate.
CBG originates from cannabigerolic acid (CBGA), the central branch point in cannabinoid biosynthesis. The pathway involves:
Table 1: Enzymatic Conversion of CBGA to Major Cannabinoids
Synthase Enzyme | Product (Acidic Form) | Decarboxylated Product |
---|---|---|
THCA synthase | Tetrahydrocannabinolic acid | Δ9-THC |
CBDA synthase | Cannabidiolic acid | CBD |
CBCA synthase | Cannabichromenic acid | CBC |
Strain genetics dictate synthase expression, determining THC/CBD ratios. "CBG-rich" strains (e.g., White CBG) express low synthase activity, accumulating >10% CBG by dry weight [6] [8]. Synthetic biology platforms in E. coli now produce CBG via recombinant AtaPT prenyltransferases, offering sustainable production [5].
The "phytocannabinoidome" encompasses >120 cannabinoids and their biological interactions. CBG modulates this system via:
Table 2: Key Pharmacodynamic Targets of CBG
Target | Affinity (nM) | Action | Physiological Implication |
---|---|---|---|
CB1 receptor | 440–1,045 (Ki) | Weak partial agonist | Mild neuromodulation |
α2-Adrenergic receptor | 0.2–72.8 (EC₅₀) | Agonist | Sedation, hypotension |
TRPM8 | 160 (IC₅₀) | Antagonist | Anti-nociception |
5-HT₁A | 51.9 (Ki) | Antagonist | Anxiolysis |
Unlike THC, CBG lacks intoxicating effects due to minimal CB1 efficacy. Its multi-target activity positions it as a "master regulator" with entourage potential—e.g., CBG enhances CBD’s anti-inflammatory effects via PPARγ co-activation [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2